molecular formula C8H17Br2N B1373397 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide CAS No. 1255717-22-6

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

Cat. No.: B1373397
CAS No.: 1255717-22-6
M. Wt: 287.04 g/mol
InChI Key: PYOYPRZOFTXHRE-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a piperidine derivative featuring a methyl group at the 1-position and a bromoethyl (-CH₂CH₂Br) substituent at the 2-position, forming a hydrobromide salt. This compound is primarily utilized in organic synthesis, particularly in aza-Michael reactions to produce β-amino esters and indolizidines . Its structure enables participation in conjugate additions with acrylates, forming intermediates for heterocyclic frameworks.

Properties

IUPAC Name

2-(2-bromoethyl)-1-methylpiperidine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOYPRZOFTXHRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-22-6
Record name Piperidine, 2-(2-bromoethyl)-1-methyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255717-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide typically involves the reaction of 1-methylpiperidine with 2-bromoethanol in the presence of a strong acid such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrobromic acid. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of the corresponding amine or other reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted piperidines with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include the corresponding amines and other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

The compound has the empirical formula C8H16Br2NC_8H_{16}Br_2N and a molecular weight of approximately 273.01 g/mol. Its structure features a piperidine ring substituted with a bromoethyl group, which contributes to its unique reactivity and biological activity profile. The SMILES notation for this compound is BrCCC1NCCCC1.[H]Br, indicating the presence of both bromine atoms and the piperidine nitrogen in its structure.

Pharmaceutical Applications

1. Drug Development:
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide has been investigated for its potential in synthesizing piperidine-based drugs that may function as neuroleptics or analgesics. Its structural characteristics suggest that it may exhibit properties similar to other piperidine derivatives known for their neuroactive effects, making it a candidate for further pharmacological studies.

2. Blood-Brain Barrier Permeability:
Research indicates that this compound can effectively cross the blood-brain barrier, an essential property for central nervous system-targeting drugs. This permeability suggests its potential use in developing treatments for neurological conditions.

Synthetic Applications

1. Aza-Michael Reaction:
The compound has been utilized in the aza-Michael reaction, where it reacts with α,β-unsaturated carbonyl compounds to form β-aminocarbonyl derivatives. This reaction is crucial for synthesizing biologically relevant targets such as β-amino acids and β-lactams, which are important in antibiotic development .

2. Synthesis of Indolizidines:
Recent studies have demonstrated that this compound can be converted into novel indolizidine structures through a series of reactions involving lithium diisopropylamide (LDA) and other reagents. This synthetic pathway opens new avenues for creating complex molecules with potential biological activity .

1. Interaction with Biological Targets:
The compound has shown promise in interaction studies with various biological targets, suggesting that it may serve as a substrate for biological transport mechanisms. Its interactions could lead to the development of new therapeutic agents targeting specific pathways in diseases.

2. Cytochrome P450 Interaction:
Notably, this compound does not inhibit major cytochrome P450 enzymes, which is beneficial for drug development as it minimizes potential metabolic interactions that could complicate therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide involves its interaction with various molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various pathways and processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Reactivity
2-(2-Bromoethyl)-1-methylpiperidine HBr C₈H₁₆Br₂N 274.04* Not provided Aza-Michael reactions, β-amino ester synthesis
2-(Bromomethyl)-1-(propan-2-yl)piperidine HBr C₉H₁₉Br₂N 301.06 1803597-14-9 Catalysis, alkylation intermediates
1-(2-Bromoethyl)piperidine HBr C₇H₁₅Br₂N 273.01 89796-22-5 Organic synthesis, regioselective reactions
2-Bromoethylamine HBr C₂H₇Br₂N 204.89 2576-47-8 SN2 reactions, polymer precursors
Vortioxetine HBr C₁₈H₂₂N₂S·HBr 379.36 Not provided Antidepressant (5-HT modulator)

*Calculated based on molecular formula.

Key Research Findings

Reactivity in Aza-Michael Reactions: The target compound’s bromoethyl chain enables efficient conjugate addition to acrylates, yielding β-amino esters with >90% efficiency under triethylamine catalysis. Shorter bromomethyl analogues (e.g., 2-(bromomethyl)-1-(propan-2-yl)piperidine HBr) exhibit faster reaction kinetics but lower regiocontrol .

Impact of Substituent Position : 1-(2-Bromoethyl)piperidine HBr (bromoethyl at position 1) shows reduced steric hindrance compared to the target compound, favoring intramolecular cyclization in indolizidine synthesis .

Salt Form Stability : Hydrobromide salts like vortioxetine HBr and the target compound demonstrate enhanced aqueous solubility (e.g., >50 mg/mL in water) compared to free bases, critical for pharmaceutical formulations .

Biological Activity

Overview

2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a piperidine derivative characterized by a six-membered ring structure containing five carbon atoms and one nitrogen atom, with a bromoethyl substituent. This compound is primarily utilized in organic synthesis and has garnered attention for its biological activities, particularly in pharmacological contexts.

  • IUPAC Name: 2-(2-bromoethyl)-1-methylpiperidine; hydrobromide
  • CAS Number: 1255717-22-6
  • Molecular Formula: C8H16BrN·HBr
  • Molecular Weight: 256.13 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins, leading to modifications that can alter enzyme activity and signal transduction pathways. This mechanism is critical for its applications in drug design and development.

Pharmacological Research

Research indicates that this compound may serve as a precursor in synthesizing various pharmaceuticals. Its structural properties allow it to be involved in the development of compounds targeting neurotransmitter receptors, particularly those related to acetylcholine signaling pathways.

Case Studies and Research Findings

  • Study on Acetylcholine Receptors:
    A study demonstrated that derivatives of piperidine, including this compound, can modulate the activity of nicotinic acetylcholine receptors (nAChRs). This modulation can influence synaptic transmission and has implications for treating neurological disorders .
  • Chemical Reactivity:
    The compound has been shown to undergo various chemical reactions, including substitution and oxidation, which are essential for synthesizing biologically active molecules. For example, it can react with nucleophiles to form new amine derivatives that may exhibit enhanced biological activity.
  • Synthesis of Therapeutic Agents:
    In synthetic organic chemistry, this compound acts as an intermediate in producing more complex structures, including those with potential anticancer properties. Its unique reactivity profile allows chemists to explore novel therapeutic avenues.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-Bromoethylamine hydrobromideSimple bromoethyl groupModerate activity on nAChRs
2-Chloroethylamine hydrochlorideChlorine instead of bromineDifferent reactivity; less potent
3-Bromopropylamine hydrobromideLonger alkyl chainVaries in receptor affinity

The structural differences among these compounds significantly influence their biological activities and therapeutic potentials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide

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